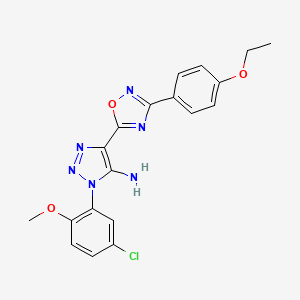![molecular formula C22H23N3O3S B2511539 2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476458-82-9](/img/structure/B2511539.png)
2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction. This process typically includes the use of a toluene and methanol mixture to facilitate crystallization of the product. The structure of the synthesized compound is then confirmed through various analytical techniques, including elemental analysis, FTIR, ^1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been investigated using both experimental and theoretical methods. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide have been studied using XRD diffraction, FT-IR, and NMR spectroscopies, complemented by DFT calculations performed with Gaussian09 software. The geometrical parameters derived from these studies are found to be in good agreement with the experimental XRD data .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving 2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide, the analysis of similar compounds suggests that intramolecular hydrogen bonding plays a significant role in the stability of the molecule. For example, an intramolecular C–H···O hydrogen bond can generate an S(6) graph-set motif, which contributes to the stability of the molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class can be characterized by a variety of techniques. The crystal structure of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, crystallizes in the monoclinic space group P 21/c, with specific unit-cell parameters. The stability of the molecule can be attributed to hyper-conjugative interactions and charge delocalization, as revealed by NBO analysis. Additionally, the HOMO and LUMO analysis indicates charge transfer within the molecule, and the molecular electrostatic potential provides insight into the distribution of charge across the molecule. The first hyperpolarizability calculation suggests potential applications in nonlinear optics due to the molecule's ability to interact with light .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, such as those studied by Chkirate et al. (2019), have been synthesized and characterized for their coordination with metal ions like Co(II) and Cu(II). These compounds form coordination complexes with distinct geometries and exhibit significant antioxidant activity, suggesting potential applications in developing metal-based antioxidants or therapeutic agents (Chkirate et al., 2019).
Antimicrobial Agents
Compounds incorporating pyrazole and thiophene moieties, as investigated by Aly et al. (2011), have shown promising biological activity against various microorganisms. These studies involve the synthesis of new heterocyclic compounds and their evaluation as potential antimicrobial agents, indicating the relevance of such structures in developing new drugs (Aly et al., 2011).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-7-16(8-5-14)25-22(17-12-29-13-18(17)24-25)23-21(26)11-15-6-9-19(27-2)20(10-15)28-3/h4-10H,11-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHADUZVETWPWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)



![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2511470.png)


![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2511476.png)